molecular formula C10H12OS B14669223 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol CAS No. 51715-53-8

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Cat. No.: B14669223
CAS No.: 51715-53-8
M. Wt: 180.27 g/mol
InChI Key: BUNCZBIAEHQTPX-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol (CAS 51715-53-8) is a high-purity chemical building block supplied for advanced research and development. This compound features a benzothiepine core, a privileged structure in medicinal chemistry known for its relevance in designing bioactive molecules . While specific biological data for this exact molecule may be limited, compounds within the tetrahydrobenzothiepine class have demonstrated significant therapeutic potential. Specifically, structurally related analogues are well-established as potent inhibitors of the ileal bile acid transporter (IBAT) . This mechanism is a validated target for treating cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), and for managing hypercholesterolemia . For instance, the FDA-approved drug Maralixibat is a complex derivative of this chemical class that acts as an IBAT inhibitor . As such, this compound serves as a versatile synthetic intermediate or a core scaffold for discovering new pharmacologically active agents, particularly in liver and metabolic disease research. The molecular formula is C10H12OS with a molecular weight of 180.27 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,4,5-tetrahydro-3-benzothiepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNCZBIAEHQTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297616
Record name 1,2,4,5-tetrahydro-3-benzothiepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51715-53-8
Record name NSC116884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-tetrahydro-3-benzothiepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzyl halide with a thiol in the presence of a base, followed by cyclization to form the benzothiepin ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Unfortunately, the available search results do not offer a detailed overview focusing solely on the applications of the compound "1,2,4,5-Tetrahydro-3-benzothiepin-1-ol". However, the search results do provide some relevant information regarding similar compounds and their applications:

Tetrahydro-1-benzothiepin Derivatives

  • Synthesis and Activity Several 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols have been prepared, and methods for separating cis- and trans- isomers have been studied . Pharmacological studies indicated some of these compounds exhibit activity on the central nervous system in mice . The synthesis of multicyclic molecules containing the 2,3,4,5-tetrahydro-1-benzothiepin system has also been described .
  • (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is an organic compound .
    • Its chemical formula is C10H12OS and its molecular weight is 180.27 .
    • The IUPAC name is (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol .

Tetrazoles and Triazoles

  • Antimicrobial Activity Substituted tetrazoles have diverse pharmacological properties, including antibacterial and antifungal activities . For example, specific tetrazole derivatives have shown activity against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Anti-inflammatory and Analgesic Activity Various tetrazole derivatives have demonstrated anti-inflammatory activity in studies using the carrageenan-induced rat paw edema method . Some compounds have shown comparable anti-inflammatory activity to standard drugs like indomethacin . Certain synthesized tetrazoles have also been screened for analgesic and anti-inflammatory activity, with some showing promising results .
  • Triazole Derivatives 1,2,4-Triazole derivatives containing pyrazole, tetrazole, isoxazole, and pyrimidine rings have been synthesized and evaluated for analgesic activity in vivo .

Other related compounds

  • 1,2,4,5-Tetrahydro-3H-benzazepine US Patent US20090069296A1 relates to 1,2,4,5-Tetrahydro-3H-benzazepine compounds, a process for their preparation and pharmaceutical compositions containing them .
  • 1,2,4-Triazines and Tetrazines Heterobicyclic nitrogen systems containing 1,2,4-Triazines derivatives and 1,2,4-Triazines themselves have been found to display a diversity of biological applications such as Lamotrigine as anti-epileptic drug, Tirapazamine as anti-tumor, and fused 1,2,4–triazines as antimicrobial, anti–viral, antimycobacterial, anxiolytic and antidepressant activities . Moreover, derivatives of the tetrazine ring have attracted extensive attention from numerous research groups because of their interesting and diverse biological activities as antitumor and antiviral .

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its potential use as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound Name CAS Number Molecular Formula Substituents Heteroatom Key Properties (Theoretical/Reported)
This compound 51659-38-2 C₁₁H₁₂OS -OH at position 1 Sulfur Moderate polarity due to -OH; potential for hydrogen bonding
1,2,4,5-Tetrahydro-3-benzothiepin-5-ol N/A* C₁₁H₁₂OS -OH at position 5 (isomer) Sulfur Altered reactivity/stability vs. 1-ol isomer (positional effects)
Benazepril Hydrochloride 86541-74-4 C₂₄H₂₈N₂O₅·HCl Carboxylic acid, ethyl ester, phenyl Nitrogen ACE inhibitor; high solubility in polar solvents

Heteroatom Influence

  • Sulfur vs. Nitrogen : The sulfur atom in benzothiepins (e.g., this compound) contributes to lower basicity compared to nitrogen-containing benzazepines (e.g., Benazepril Hydrochloride). This difference impacts solubility and bioavailability, with benzazepines more likely to form salts (e.g., hydrochlorides) for pharmaceutical use .

Pharmacological and Regulatory Status

  • This compound: No documented therapeutic applications or regulatory restrictions, unlike Benazepril Hydrochloride, a clinically used angiotensin-converting enzyme (ACE) inhibitor .
  • Benazepril Hydrochloride : Listed in pharmaceutical databases with well-characterized pharmacokinetics (e.g., logP = 1.38, water solubility = 34 mg/mL), highlighting the impact of functional groups (e.g., carboxylic acid, ester) on drug efficacy .

Q & A

Q. What is a standard synthetic route for 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol, and what critical parameters govern its yield?

The compound can be synthesized via nucleophilic addition reactions involving benzoylisothiocyanate and precursor molecules (e.g., 1a or 1b) in 1,4-dioxane under equimolar conditions. Key parameters include:

  • Stoichiometry : Equimolar ratios of reactants (e.g., 0.03 mol of 1a/1b and benzoylisothiocyanate) to avoid side reactions .
  • Solvent choice : 1,4-dioxane is preferred due to its polarity and stability under mild conditions.
  • Reaction time : Stirring overnight at room temperature ensures completion without thermal degradation .
  • Workup : Isolation via ice/water quenching and filtration minimizes product loss.

Example Reaction Setup :

ParameterCondition
Reactants1a (5.34 g) + benzoylisothiocyanate (3.93 g)
Solvent1,4-dioxane (50 mL)
TemperatureRoom temperature (20–25°C)
Duration12–16 hours

Q. How can researchers assess the purity of this compound post-synthesis?

Purity assessment typically involves:

  • Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents to monitor reaction progress.
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm structural integrity and detect impurities.
  • Recrystallization : Using solvents like ethanol or acetone to isolate high-purity crystals.

Note: While the cited procedure does not specify analytical methods, these are standard practices in heterocyclic synthesis.

Advanced Research Questions

Q. What strategies address contradictions in yield data for this compound synthesis across studies?

Yield discrepancies often arise from variations in:

  • Solvent polarity : Substituting 1,4-dioxane with THF or DMF may alter reaction kinetics.
  • Byproduct management : Ammonium chloride (a byproduct of benzoylisothiocyanate preparation) can inhibit reactivity if not removed .
  • Catalyst use : Unreported catalysts (e.g., Lewis acids) in other studies might enhance yields.

Recommendation : Conduct a Design of Experiments (DoE) to systematically test variables (solvent, temperature, stoichiometry) and identify optimal conditions.

Q. How can mechanistic studies resolve ambiguities in the reaction pathway of benzoylisothiocyanate with tetrahydro-benzothiepin precursors?

Proposed steps include:

  • Nucleophilic attack : The sulfur in the thiepin ring attacks the electrophilic carbon in benzoylisothiocyanate.
  • Intermediate stabilization : Hydrogen bonding between the solvent (1,4-dioxane) and the thiourea intermediate may drive the reaction .
  • Byproduct formation : Ammonium chloride removal is critical to prevent equilibrium shifts.

Methodology :

  • Isotopic labeling : Use 18^{18}O or 34^{34}S isotopes to track bond formation.
  • Computational modeling : DFT calculations to map energy barriers for each step.

Q. What advanced techniques characterize the stereoelectronic properties of this compound?

  • X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding networks.
  • Electrospray ionization mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns.
  • Cyclic voltammetry : Probes redox behavior linked to the thiepin sulfur atom.

Methodological Considerations

  • Safety : 1,4-dioxane (potential carcinogen) and benzoyl chloride (corrosive) require handling in fume hoods with PPE .
  • Data validation : Cross-reference NMR shifts with published databases (e.g., SciFinder) to confirm structural assignments.

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